7-Bromo-4-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrFN2O It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with brominated and fluorinated aromatic compounds under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoxazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in the context of its anticancer properties, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-fluoro-1,3-benzothiazol-2-amine: This compound is structurally similar but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Another similar compound with a different substitution pattern on the benzothiazole ring.
Uniqueness
7-Bromo-4-fluoro-1,3-benzoxazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the benzoxazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance its potential as a pharmacophore and its utility in various applications .
Properties
IUPAC Name |
7-bromo-4-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMMAQSDCPJIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(O2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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